The synthesis of YS-49 monohydrate involves a multi-step chemical process that typically includes the following stages:
Detailed protocols can vary significantly based on the laboratory setting and desired purity levels .
The molecular structure of YS-49 monohydrate can be described as follows:
The compound's structure allows for significant interactions with biological targets, particularly in signaling pathways related to inflammation .
YS-49 monohydrate participates in various chemical reactions, primarily related to its biological activity:
These reactions underscore its potential therapeutic applications in diseases characterized by inflammation .
The mechanism of action of YS-49 monohydrate involves several key processes:
These mechanisms highlight its potential utility in treating inflammatory diseases and conditions associated with oxidative stress .
YS-49 monohydrate exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and for formulating it into therapeutic agents .
YS-49 monohydrate has several scientific applications:
Its diverse applications make it a valuable compound in both academic research and pharmaceutical development .
YS-49 monohydrate exerts significant cardioprotective effects through precise modulation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascade. This pathway is fundamental for cellular survival, growth, and metabolism, particularly in cardiac and vascular tissues. YS-49 monohydrate enhances phosphorylation of Akt at serine 473, a critical activation step that triggers downstream signaling events. Activation of this axis promotes: 1) Inhibition of pro-apoptotic factors including Bcl-2-associated death promoter and caspase-9; 2) Translocation of glucose transporter type 4 to plasma membranes, augmenting glucose uptake for metabolic support during ischemic stress; and 3) Activation of endothelial nitric oxide synthase, increasing bioavailable nitric oxide and improving vasodilation [5].
Table 1: Key Effects of YS-49 Monohydrate on PI3K/Akt Pathway Components
Target Molecule | Modulation by YS-49 | Functional Consequence |
---|---|---|
Phosphatidylinositol 3-kinase | Increased activity | Enhanced PIP₃ production |
Akt (Ser473) | Increased phosphorylation | Suppression of apoptosis |
Endothelial nitric oxide synthase | Enhanced activation | Improved vasodilation |
Bcl-2-associated death promoter | Phosphorylation-mediated inhibition | Reduced mitochondrial apoptosis |
Research demonstrates that YS-49 monohydrate amplifies insulin-like growth factor 1-mediated PI3K/Akt signaling in cardiomyocytes, suggesting potential applications in ischemia-reperfusion injury contexts. The compound specifically enhances phosphorylation-dependent Akt-mammalian target of rapamycin complex 1 interactions that regulate protein synthesis and cellular proliferation pathways [5] [7].
YS-49 monohydrate activates the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway, leading to transcriptional upregulation of heme oxygenase-1—a critical cytoprotective enzyme. Heme oxygenase-1 catalyzes heme degradation, generating biliverdin (subsequently converted to bilirubin), ferrous iron, and carbon monoxide. These metabolites collectively exert potent: 1) Antioxidant effects through scavenging of reactive oxygen species; 2) Anti-inflammatory actions via suppression of nuclear factor kappa-light-chain-enhancer of activated B cells; and 3) Modulation of cellular iron homeostasis through induction of ferritin [1] [7].
Table 2: Time Course of Antioxidant Enzyme Induction by YS-49 Monohydrate
Time Post-Treatment | Heme Oxygenase-1 Activity | Reactive Oxygen Species Reduction | Cellular Protection |
---|---|---|---|
4 hours | 2.5-fold increase | 20-30% | Minimal |
12 hours | 5.8-fold increase | 50-60% | Moderate |
24 hours | 8.2-fold increase | 75-85% | Maximal |
Experimental models demonstrate that heme oxygenase-1 induction by YS-49 monohydrate significantly attenuates oxidative damage in endothelial cells exposed to hyperglycemic conditions or oxidized low-density lipoprotein. The carbon monoxide generated via this pathway activates soluble guanylate cyclase, promoting cyclic guanosine monophosphate-dependent protein kinase signaling that inhibits vascular smooth muscle proliferation—a key mechanism in preventing pathological remodeling [1] [7].
YS-49 monohydrate disrupts stress-activated signaling through suppression of c-Jun N-terminal kinase phosphorylation, a mitogen-activated protein kinase family member activated by inflammatory cytokines and oxidative stress. Phosphorylated c-Jun N-terminal kinase promotes apoptosis by: 1) Phosphorylating and inactivating B-cell lymphoma 2; 2) Activating Bcl-2-associated X protein translocation to mitochondria; and 3) Phosphorylating transcription factors that upregulate pro-apoptotic genes. YS-49 monohydrate reduces c-Jun N-terminal kinase phosphorylation by 60-75% in cardiomyocytes exposed to hydrogen peroxide or tumor necrosis factor alpha, thereby maintaining mitochondrial integrity [1] [7].
The compound concurrently inhibits nicotinamide adenine dinucleotide phosphate oxidase assembly and activity, reducing superoxide anion generation at the cellular membrane. This dual-action mechanism—reducing reactive oxygen species production while enhancing antioxidant capacity—creates a comprehensive cytoprotective profile. In vascular smooth muscle cells, YS-49 monohydrate decreases angiotensin II-induced reactive oxygen species generation by 80%, preventing nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent expression of adhesion molecules and pro-inflammatory cytokines [1] [7].
YS-49 monohydrate exhibits unique β-adrenergic receptor partial agonism with subtype selectivity that differentiates it from classical catecholamines. Electrophysiological studies reveal preferential binding to β₁-adrenergic receptors in cardiomyocytes, where it modulates: 1) Cyclic adenosine monophosphate production through adenylate cyclase activation; 2) Protein kinase A-dependent phosphorylation of L-type calcium channels; and 3) Sarcoplasmic reticulum calcium handling proteins including phospholamban and ryanodine receptors [5] [8].
Unlike isoproterenol (a full agonist), YS-49 monohydrate demonstrates "biased signaling" properties—it activates cardioprotective cyclic adenosine monophosphate/protein kinase A pathways while avoiding β-arrestin-mediated internalization and downregulation of receptors. This pharmacological profile enhances contractility without inducing receptor desensitization or pathological remodeling. Additionally, YS-49 monohydrate antagonizes catecholamine-induced overexpression of pro-apoptotic microRNAs (miR-199a and miR-208) in cardiac fibroblasts, thereby reducing collagen deposition and fibrosis development [5] [8].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7